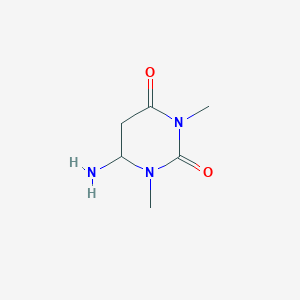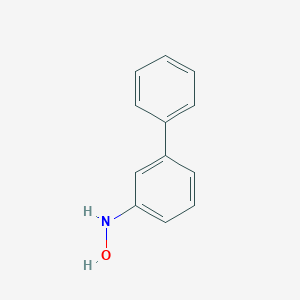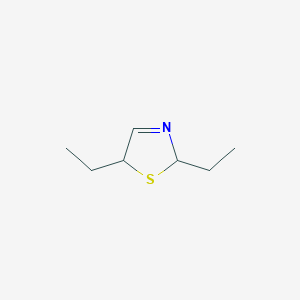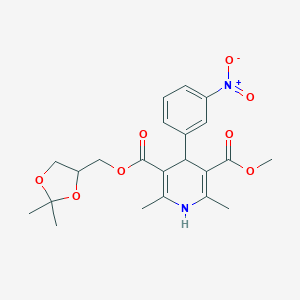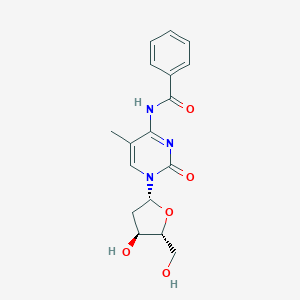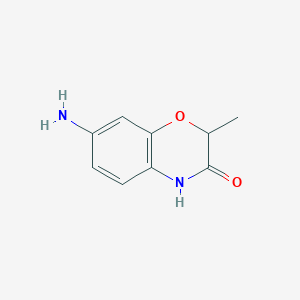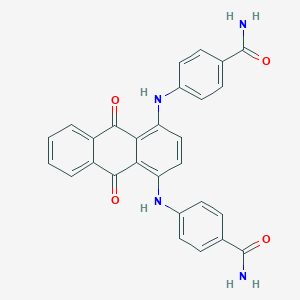
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. It is also known by the name of DRAQ5 and is extensively used in scientific research applications due to its unique properties. This compound has gained significant attention in the field of biomedical research due to its ability to bind to DNA and act as a fluorescent probe.
Applications De Recherche Scientifique
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is extensively used in scientific research applications due to its unique fluorescent properties. It is used as a fluorescent probe to label DNA in live cells and tissues. This compound is also used in flow cytometry, confocal microscopy, and fluorescence microscopy to study the dynamics of DNA in real-time. It is also used in high-throughput screening assays to identify potential drug candidates that target DNA.
Mécanisme D'action
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone binds to the minor groove of DNA and intercalates between the base pairs. This results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy. The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA also affects the conformation and stability of the DNA molecule.
Effets Biochimiques Et Physiologiques
The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA can affect the transcription and replication of DNA. It can also induce DNA damage and apoptosis in cells. However, this compound is not toxic to cells at low concentrations and can be used as a non-invasive tool to study the dynamics of DNA in live cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in lab experiments include its high binding affinity to DNA, its ability to label DNA in live cells and tissues, and its non-toxicity at low concentrations. However, this compound has some limitations, such as its poor solubility in water, its tendency to aggregate in solution, and its sensitivity to light.
Orientations Futures
There are several future directions for the use of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in scientific research. One potential application is in the development of new drugs that target DNA. This compound can be used in high-throughput screening assays to identify potential drug candidates that bind to DNA. Another potential application is in the study of epigenetics, where this compound can be used to label specific regions of DNA that are involved in gene regulation. Additionally, this compound can be used in the development of new imaging techniques for the detection of DNA in live cells and tissues.
Méthodes De Synthèse
The synthesis of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone involves the reaction of 9,10-anthraquinone with aniline and urea in the presence of a catalyst. The reaction proceeds via a condensation reaction between the amine and carbonyl groups of the reactants. The final product is obtained after purification using chromatography techniques.
Propriétés
Numéro CAS |
110927-96-3 |
|---|---|
Nom du produit |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Formule moléculaire |
C28H20N4O4 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
4-[[4-(4-carbamoylanilino)-9,10-dioxoanthracen-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H20N4O4/c29-27(35)15-5-9-17(10-6-15)31-21-13-14-22(32-18-11-7-16(8-12-18)28(30)36)24-23(21)25(33)19-3-1-2-4-20(19)26(24)34/h1-14,31-32H,(H2,29,35)(H2,30,36) |
Clé InChI |
GUSFDLABRTZGAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
Synonymes |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



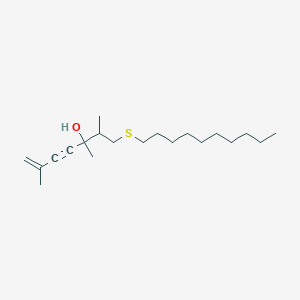
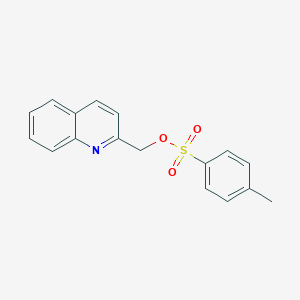
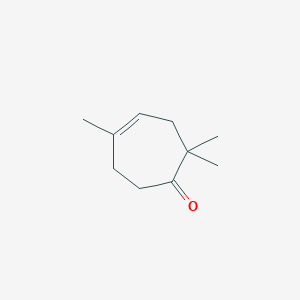
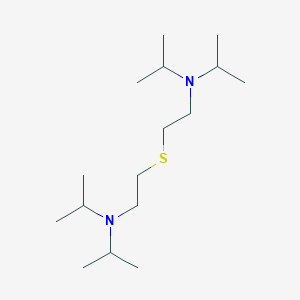
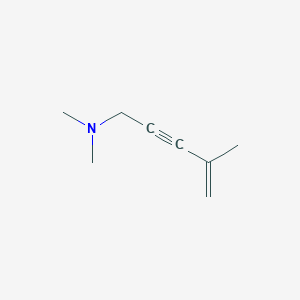
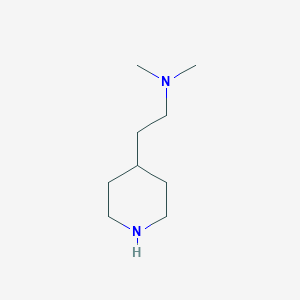
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
